molecular formula C14H10N2 B8338458 3-(4-Pyridinyl)quinoline

3-(4-Pyridinyl)quinoline

カタログ番号: B8338458
分子量: 206.24 g/mol
InChIキー: QYCONSXONLLGHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Identifier Summary 3-(4-Pyridinyl)quinoline is an organic compound with the molecular formula C 14 H 10 N 2 and a molecular weight of 206.24 g/mol [ ]. It is registered under CAS Number 106047-26-1 [ ][ ]. Research Context and Potential Applications Quinoline derivatives are a significant focus in material science and medicinal chemistry due to their tunable electronic properties and diverse biological activities. Our this compound serves as a key synthetic building block for developing new compounds in these fields. In Third-Generation Photovoltaics , quinoline derivatives are investigated for use in polymer solar cells and dye-sensitized solar cells (DSSCs) [ ]. Their photoactive properties and chemical stability make them suitable for the active layer, where they can contribute to light harvesting and charge transport [ ]. Researchers utilize this scaffold to optimize absorption spectra and energy levels for enhanced device performance [ ]. In Oncology and Cell Signaling Research , structurally similar quinoline compounds have demonstrated potent biological activity. For instance, the closely related molecule 5,7-Dimethoxy-3-(4-pyridinyl)quinoline has been identified as a potent and selective inhibitor of the human vascular beta-type platelet-derived growth factor (PDGF) receptor tyrosine kinase [ ]. This suggests potential research applications for the this compound core in designing inhibitors for tyrosine kinase-driven pathologies. Handling and Usage Disclaimer This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct appropriate risk assessments and handle the material according to all applicable laboratory safety regulations.

特性

分子式

C14H10N2

分子量

206.24 g/mol

IUPAC名

3-pyridin-4-ylquinoline

InChI

InChI=1S/C14H10N2/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-10H

InChIキー

QYCONSXONLLGHQ-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=NC=C3

製品の起源

United States

化学反応の分析

4. 科学研究への応用

化学: 3-ピリジン-4-イルキノリンは、より複雑な分子を作成するための有機合成における構成単位として使用されます。 そのユニークな構造により、さまざまな化学反応で使用できるさまざまな誘導体を形成することができます.

生物学: 生物学的研究では、3-ピリジン-4-イルキノリンは、特定の酵素や受容体の阻害剤としての可能性が研究されています。 生物学的標的に結合する能力により、創薬の候補となっています.

医学: この化合物は、特にがんや感染症などの病気の治療における新規医薬品の開発に有望であることが示されています。 特定の分子経路を阻害する能力は、医薬品化学において非常に注目されています.

産業: 産業部門では、3-ピリジン-4-イルキノリンは、染料、顔料、その他の材料の製造に使用されます。 その化学的性質により、材料科学におけるさまざまな用途に適しています.

科学的研究の応用

Chemistry: 3-Pyridin-4-yl-quinoline is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .

Biology: In biological research, 3-Pyridin-4-yl-quinoline is studied for its potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to inhibit specific molecular pathways is of significant interest in medicinal chemistry .

Industry: In the industrial sector, 3-Pyridin-4-yl-quinoline is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in material science .

作用機序

6. 類似の化合物との比較

類似の化合物:

    キノリン: ピリジン環を持たない、類似の構造を持つ親化合物。

    イソキノリン: キノリンに似ていますが、窒素原子の配置が異なります。

    ピリジン: 窒素原子のみを持つより単純な構造。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The position and nature of substituents on the quinoline ring critically influence molecular interactions and bioactivity. Below is a comparative analysis of key compounds:

Compound Name Substituents (Position) Molecular Weight XLogP3 Key Physicochemical Properties
3-(4-Pyridinyl)quinoline 3-(4-Pyridinyl) 206.24 2.1* Moderate lipophilicity, planar structure
2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline 2-Cl, 3-(CF3Ph) 307.69 5.7 High lipophilicity, electron-withdrawing groups
7-Chloro-4-(pyrrolidin-1-yl)quinoline 7-Cl, 4-pyrrolidinyl 248.72 3.2 Basic nitrogen enhances solubility
6-Quinolyl-1-methyl derivatives 1-CH3, variable 2/4-substituents Varies Varies Protonation at N-1 enhances bacterial DHFR specificity
JNJ-38877618 (OMO1) 6-[Difluoro-triazolopyridazinyl] 460.45 4.8 High molecular complexity, c-Met kinase inhibition

*Estimated using fragment-based methods due to lack of direct data.

Key Observations :

  • Lipophilicity: Electron-withdrawing groups (e.g., -Cl, -CF3) increase XLogP3, as seen in 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline (XLogP3=5.7) . In contrast, this compound has lower lipophilicity, favoring membrane permeability.
  • Solubility: Basic substituents (e.g., pyrrolidinyl in 7-Chloro-4-(pyrrolidin-1-yl)quinoline) improve aqueous solubility compared to aromatic substituents .
Enzyme Inhibition
  • This compound Derivatives: The 5,7-dimethoxy variant inhibits PDGFRβ with an IC50 of 0.8 µM, showing >100-fold selectivity over related kinases .
  • 6-Quinolyl-1-methyl Derivatives: Substitution at the 2-position (e.g., compound [34], IC50=0.75 µM) enhances bacterial dihydrofolate reductase (DHFR) inhibition while maintaining selectivity over vertebrate DHFR .
  • JNJ-38877618: A c-Met inhibitor with nanomolar potency, currently in clinical trials for cancer therapy .
Antifungal/Antibacterial Activity
  • Hexahydroquinoline derivatives (e.g., Q1-Q14) exhibit broad-spectrum activity against Candida albicans (MIC=16 µg/mL) and E. coli (MIC=32 µg/mL), attributed to their carbonitrile and cyclohexanedione motifs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Pyridinyl)quinoline, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation or cyclization, using precursors like anthranilic acids or aryl amines. Key parameters include:

  • Temperature control : Maintain 80–100°C during cyclization to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Use Pd-based catalysts for cross-coupling steps to introduce the pyridinyl group .
  • Purification : Employ column chromatography or recrystallization to isolate the compound with >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and aromatic proton environments .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C14_{14}H11_{11}N3_3) .
  • X-ray crystallography : Resolves crystal packing and bond angles for structural validation .

Q. What preliminary biological assays are suitable for evaluating the anticancer potential of this compound derivatives?

  • Methodological Answer :

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., PC3, HeLa) using MTT assays. For example, 4-methyl-2-(3-pyridinyl)quinoline showed IC50_{50} = 4.40 µM against PC3 cells .
  • Selectivity testing : Compare toxicity in non-cancerous fibroblasts to assess therapeutic index .
  • Enzyme inhibition : Use kinase inhibition assays (e.g., PDGFR-β tyrosine kinase) with IC50_{50} values as key metrics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?

  • Methodological Answer :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at position 6 to improve binding affinity to kinase targets .
  • Heterocyclic fusion : Pyrazolo[4,3-c]quinoline hybrids increase lipophilicity and membrane permeability .
  • Data-driven optimization : Use molecular docking to predict interactions with biological targets (e.g., PDGFR-β active site) and validate with SPR binding assays .

Q. What strategies resolve contradictions in reported IC50_{50} values for this compound derivatives across studies?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate purity : Use HPLC to ensure >98% compound purity, as impurities can skew results .
  • Cross-lab replication : Collaborate with independent labs to confirm activity trends (e.g., PC3 vs. HeLa sensitivity disparities) .

Q. How do this compound derivatives interact with cellular targets at the molecular level?

  • Methodological Answer :

  • Kinase inhibition : Derivatives like DMPQ dihydrochloride block PDGFR-β autophosphorylation by competitively binding the ATP pocket .
  • DNA intercalation : Planar quinoline cores insert into DNA base pairs, disrupting replication in cancer cells .
  • Protein binding assays : Use SPR or ITC to quantify binding constants (e.g., Kd_d = 120 nM for PDGFR-β) .

Key Recommendations for Researchers

  • Prioritize reproducibility : Document reaction conditions and analytical parameters meticulously.
  • Leverage computational tools : Use molecular dynamics simulations to predict metabolite formation and toxicity.
  • Address data gaps : Explore understudied mechanisms, such as immunomodulatory effects or combination therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。